molecular formula C38H37ClN7O4P B12089836 Morpholino A monomer CAS No. 1155373-30-0

Morpholino A monomer

Cat. No.: B12089836
CAS No.: 1155373-30-0
M. Wt: 722.2 g/mol
InChI Key: HRNHOEBQNIMEGD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

Morpholino A monomers are a class of synthetic nucleic acid analogs known for their unique biological activities, particularly in gene regulation and therapeutic applications. This article explores the biological activity of Morpholino A monomers, focusing on their mechanisms of action, synthesis, applications in research and therapy, and potential side effects.

1. Overview of Morpholino A Monomers

Morpholino A monomers are characterized by a backbone of morpholine rings linked by phosphorodiamidate bonds. Unlike traditional nucleotides, Morpholinos are neutral in charge, which enhances their stability and cellular uptake. They are primarily used as antisense oligonucleotides to block the expression of specific genes by binding to complementary RNA sequences through steric hindrance rather than degradation mechanisms typical of other antisense technologies like siRNA .

Morpholino A monomers exert their biological effects primarily through the following mechanisms:

  • Steric Blockade : By binding to the target mRNA, Morpholinos prevent the ribosomal machinery from initiating translation, effectively "knocking down" gene expression .
  • Modification of RNA Processing : They can interfere with splicing and other post-transcriptional modifications, thereby affecting protein synthesis .
  • Resistance to Nucleases : Morpholinos are resistant to enzymatic degradation by nucleases, which enhances their stability in biological systems and allows for prolonged activity .

3. Synthesis of Morpholino A Monomers

The synthesis of Morpholino A monomers involves several chemical processes:

  • Starting Materials : The synthesis typically begins with ribonucleosides.
  • Chemical Modifications : Through a series of reactions including periodate cleavage and Schiff base formation, morpholino monomers are produced .
  • Solid-Phase Synthesis : The final assembly into oligomers is achieved using solid-phase techniques, allowing for the creation of longer chains necessary for effective gene targeting .

Table 1: Comparison of Morpholino Monomer Properties

PropertyMorpholino A MonomerTraditional Oligonucleotides
ChargeNeutralNegative
StabilityHigh (nuclease-resistant)Variable
Cellular UptakeGoodVariable
Mechanism of ActionSteric blockadeDegradation

4. Applications in Research and Therapy

Morpholino A monomers have been extensively used in various research fields:

  • Developmental Biology : They are crucial for studying gene function during embryogenesis. Researchers inject Morpholinos into embryos (e.g., zebrafish) to observe phenotypic changes resulting from gene knockdown .
  • Therapeutics : Morpholinos have shown promise in treating genetic disorders and viral infections. Their ability to inhibit specific mRNA targets makes them suitable candidates for therapeutic interventions against diseases like Duchenne muscular dystrophy and certain viral infections .

Case Study 1: Gene Knockdown in Zebrafish

In a study investigating the role of Wnt1 in neurogenesis, Morpholinos targeting Wnt1 were injected into zebrafish embryos. The results indicated a significant decrease in neuronal marker expression due to effective gene knockdown. However, co-injection with a Tp53 morpholino rescued the phenotype, highlighting potential off-target effects associated with Morpholino use .

Case Study 2: Antiviral Applications

Morpholinos have been evaluated for their antiviral properties against various pathogens. In one study, PMOs demonstrated significant inhibition of viral protein translation in cell cultures infected with influenza virus, showcasing their potential as antiviral agents .

6. Potential Side Effects and Considerations

While Morpholinos are generally considered safe and effective, there are some concerns regarding off-target effects:

  • Activation of Apoptosis : Some studies have reported that certain Morpholinos can inadvertently activate apoptotic pathways through Tp53 activation, leading to unintended cellular effects .
  • Toxicity : Although generally low, some formulations may exhibit cytotoxicity depending on the delivery method and concentration used .

7. Conclusion

Morpholino A monomers represent a powerful tool in molecular biology and therapeutic development due to their unique properties and mechanisms of action. Their ability to selectively inhibit gene expression while remaining stable in biological environments makes them invaluable in both research and clinical settings. Continued exploration into their applications and potential side effects will further enhance our understanding and utilization of these compounds.

Properties

CAS No.

1155373-30-0

Molecular Formula

C38H37ClN7O4P

Molecular Weight

722.2 g/mol

IUPAC Name

N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47)

InChI Key

HRNHOEBQNIMEGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Origin of Product

United States

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